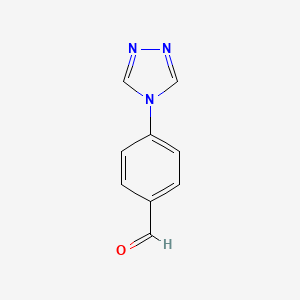

4-(4H-1,2,4-Triazol-4-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-5-8-1-3-9(4-2-8)12-6-10-11-7-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHSHTIUVDTDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-Triazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) and various alkyl halides.

Major Products Formed

Oxidation: 4-(4H-1,2,4-Triazol-4-yl)benzoic acid.

Reduction: 4-(4H-1,2,4-Triazol-4-yl)benzyl alcohol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4H-1,2,4-Triazol-4-yl)benzaldehyde is an organic compound featuring a benzaldehyde moiety substituted with a 1,2,4-triazole ring, which has versatile applications in chemistry, biology, and materials science. It is unique because its substitution pattern gives it distinct chemical reactivity and biological activity.

Scientific Research Applications

this compound has a wide range of applications in scientific research:

- Chemistry It is used as a building block for synthesizing more complex molecules, including coordination polymers and metal-organic frameworks.

- Biology It is investigated for its potential as an antimicrobial and antifungal agent .

- Medicine It is explored for its anticancer properties, particularly in developing new chemotherapeutic agents. The primary targets of 4-[1,3,4]Triazol-1-yl-benzaldehyde are cancer cells, specifically MCF-7 and HCT-116 cell lines. The compound inhibits cancer cell proliferation by inducing apoptosis, a process that leads to programmed cell death.

- Industry It is utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Reactions

The synthesis of this compound typically involves the reaction of 4-formylbenzoic acid with 4-amino-1,2,4-triazole under specific conditions. This reaction is usually carried out with a dehydrating agent like phosphorus oxychloride (POCl3) to facilitate the formation of the triazole ring.

Major products formed from this compound include:

- Oxidation: 4-(4H-1,2,4-Triazol-4-yl)benzoic acid

- Reduction: 4-(4H-1,2,4-Triazol-4-yl)benzyl alcohol

- Substitution: Various substituted triazole derivatives, depending on the nucleophile used

Case Studies

New Triazole Derivatives:

The synthesis of new N-alkyl/aralkyl/aryl triazole derivatives (7a-n) of 2-(4-phenyl-5-(1-phenylcarbamoylpiperidine)-4 H-1,2,4-triazol-3-ylthio)methylacetamides has been reported . Molecular docking studies revealed lower binding free energies of all the derivatives than the reference compounds .

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid

- 4-(1H-Tetrazol-5-yl)benzaldehyde

- 4-(4H-1,2,4-Triazol-4-yl)phenol

Uniqueness

4-(4H-1,2,4-Triazol-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form coordination polymers and its potential as an anticancer agent make it particularly valuable in research and industrial applications .

Biological Activity

4-(4H-1,2,4-Triazol-4-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde moiety substituted with a 1,2,4-triazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound imparts significant chemical reactivity and biological activity. The triazole ring enhances solubility and facilitates interactions with various biological targets through hydrogen bonding and ion chelation properties. The presence of the benzaldehyde moiety further broadens its reactivity profile.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. Notably, studies have shown:

- Cell Lines Tested : MCF-7 (breast cancer) and HCT-116 (colon cancer).

- Mechanism of Action : The compound induces apoptosis in cancer cells, leading to programmed cell death. This effect is mediated through the inhibition of cell proliferation and induction of apoptotic pathways .

Table 1: Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 19.7 | Induction of apoptosis |

| HCT-116 | 22.6 | Inhibition of proliferation |

Antimicrobial Activity

Compounds containing the 1,2,4-triazole core have demonstrated broad-spectrum antimicrobial properties. Research has highlighted the potential of this compound in combating bacterial infections:

- Target Pathogens : Effective against various Gram-positive and Gram-negative bacteria.

- Mechanism : The triazole ring contributes to the compound's ability to inhibit bacterial growth by interfering with essential metabolic processes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its chemical structure. Studies indicate that it can be effectively absorbed in biological systems and exhibits favorable distribution characteristics.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the triazole structure:

- Synthesis and Evaluation : A series of derivatives were synthesized to assess their anticancer properties. Some exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Molecular Docking Studies : Investigations into the binding interactions of triazole derivatives with target proteins have shown strong affinities for ATP-binding sites in tubulin, suggesting potential as anticancer agents .

- In Vivo Studies : Preliminary animal studies indicate that compounds derived from this compound can reduce tumor size significantly compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehydes and triazole derivatives. For example, a general method involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Evidence from analogous compounds (e.g., 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde) suggests that base-catalyzed condensation (e.g., NaOH) or cross-coupling reactions may enhance efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the aldehyde proton (~10 ppm in H NMR) and triazole ring protons (7.5–8.5 ppm) .

- Mass spectrometry : Validate the molecular ion peak (theoretical MW: 187.18 g/mol) and fragmentation patterns.

- X-ray crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging tools like ORTEP-III for visualization .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound in cross-coupling reactions?

- Methodology : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura couplings) may arise from competing side reactions at the aldehyde group. To mitigate this:

- Protecting groups : Temporarily protect the aldehyde as an acetal or imine prior to coupling .

- Catalyst screening : Test palladium/ligand systems (e.g., Pd(PPh)) under inert conditions to suppress oxidation .

- Kinetic studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify intermediates .

Q. How can computational methods predict the compound’s coordination behavior in metal-organic frameworks (MOFs)?

- Methodology :

- Density Functional Theory (DFT) : Calculate binding energies between the triazole nitrogen atoms and metal ions (e.g., Zn, Cd) to predict coordination modes .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide applications in catalysis or biomedicine .

- Crystallographic data : Cross-reference with existing MOF structures (e.g., Zn/Cd coordination compounds) to validate computational models .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

- Methodology : The aldehyde group’s propensity for oxidation or hydration complicates crystallization. Solutions include:

- Solvent selection : Use low-polarity solvents (e.g., dichloromethane/hexane mixtures) to slow degradation.

- Temperature control : Gradual cooling from reflux to room temperature promotes stable crystal growth .

- Additives : Introduce crystallization adjuvants (e.g., ionic liquids) to stabilize the lattice .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting spectral data (e.g., unexpected peaks in H NMR)?

- Methodology :

- Impurity profiling : Compare with synthetic intermediates (e.g., unreacted triazole or benzaldehyde precursors) using HPLC-MS .

- Dynamic NMR : Investigate rotational barriers or tautomerism in the triazole ring, which may cause peak splitting .

- Isotopic labeling : Use C-labeled aldehydes to track reactivity pathways .

Q. What experimental designs optimize the compound’s stability during biological assays?

- Methodology :

- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent aldehyde hydration .

- Light exclusion : Store solutions in amber vials to avoid photodegradation.

- Lyophilization : For long-term storage, lyophilize the compound after confirming thermal stability via TGA .

Structural and Functional Comparisons

Q. How does this compound compare to analogs like 4-(1H-1,2,3-triazol-1-yl)benzaldehyde in catalytic applications?

- Methodology :

- Electronic effects : The 1,2,4-triazole’s electron-withdrawing nature enhances electrophilicity at the aldehyde, favoring nucleophilic additions over 1,2,3-triazole analogs .

- Coordination studies : Compare MOF stability using XRD and BET surface area analysis; 1,2,4-triazole derivatives often exhibit stronger metal-binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.